molecular formula C14H9Cl2F3N2O2 B2523418 1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-33-6

1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2523418
CAS RN: 338977-33-6
M. Wt: 365.13
InChI Key: NCWLHTMZNHWXBB-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the functionalization of pyridine derivatives. For instance, the 1H-pyrazole-3-carboxylic acid was converted into a corresponding carboxamide via reaction with 2,3-diaminopyridine, indicating that similar methods could potentially be applied to synthesize the compound of interest . Another related compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, was prepared by alkylation, suggesting that alkylation could be a key step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic methods such as NMR and FTIR . For example, the pyridine-2,6-dicarboxamide oxime was characterized with 1H NMR and FTIR spectroscopy, and its reaction with nickel (II) perchlorate yielded a complex with a defined crystal structure . These techniques could be used to analyze the molecular structure of "1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide" to confirm its identity and purity.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be complex, as seen in the formation of different products under varying conditions . The compound "N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide" was synthesized under microwave irradiation, which suggests that controlled conditions are crucial for directing the outcome of chemical reactions involving pyridine carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, the presence of chloro and trifluoromethyl groups can affect the compound's reactivity and solubility. The antifungal activity of a related compound indicates potential biological applications, which could also be relevant for the compound . Additionally, polymorphism can occur in these compounds, which can affect their physical properties and reactivity .

Scientific Research Applications

Heterocyclic Chemistry and Ligand Design

Research on heterocyclic compounds like pyridines and benzimidazoles suggests significant interest in these cores for designing ligands that can bind to various metals, forming complexes with unique spectroscopic, magnetic, and electrochemical properties. The presence of dichlorobenzyl and trifluoromethyl groups could further modulate the ligand's electronic properties and steric hindrance, potentially leading to novel coordination chemistry and applications in catalysis or materials science (Boča, Jameson, & Linert, 2011).

Pharmacophore Development for CNS Drugs

Compounds with heterocyclic structures have been identified as key scaffolds in the development of Central Nervous System (CNS) drugs. The incorporation of pyridine and benzyl functionalities can contribute to CNS activity, ranging from antidepressant to anticonvulsant effects. Thus, 1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide could serve as a starting point for synthesizing novel CNS agents, with its structure offering a balance of lipophilicity and electronic properties conducive to blood-brain barrier penetration and receptor binding (Saganuwan, 2017).

Supramolecular Chemistry

The structural features of this compound hint at potential applications in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), for example, exhibit self-assembly into one-dimensional structures stabilized by hydrogen bonding. Analogous compounds, with appropriate functional group modifications, can be designed to form supramolecular polymers or gels with specific mechanical properties and responsiveness to external stimuli. This could pave the way for their use in drug delivery systems, sensing, and nanotechnology applications (Cantekin, de Greef, & Palmans, 2012).

Green Chemistry and Catalysis

The trifluoromethyl group in the compound underlines its relevance in green chemistry and catalysis. Compounds with trifluoromethyl groups are known for their stability and unique reactivity, which can be exploited in catalytic systems for fluorination reactions, potentially leading to more sustainable chemical processes. Moreover, the dichlorobenzyl moiety could facilitate phase-transfer catalysis, enhancing the reactivity of water-insoluble substrates in biphasic systems (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide” is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for “1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide” is not available in the retrieved data .

Future Directions

The future directions for a compound refer to potential applications and areas of research. Unfortunately, the specific future directions for “1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide” are not available in the retrieved data .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O2/c15-9-3-1-7(5-10(9)16)6-21-11(14(17,18)19)4-2-8(12(20)22)13(21)23/h1-5H,6H2,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWLHTMZNHWXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide

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